5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene

Analytical Chemistry Environmental Monitoring Petrochemical Analysis

5,6,7,8,9,10-Hexahydrobenzo[ghi]perylene (CAS 35281-51-7, molecular formula C22H18, exact mass 282.140851 g/mol) is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH) derivative of the fully aromatic benzo[ghi]perylene (C22H12). The compound is characterized by a central aromatic core with a saturated six-carbon bridge across the 5,6,7,8,9,10 positions, resulting in a non-planar geometry and distinct physicochemical properties relative to its planar, fully conjugated parent.

Molecular Formula C22H18
Molecular Weight 282.4 g/mol
CAS No. 35281-51-7
Cat. No. B15341965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene
CAS35281-51-7
Molecular FormulaC22H18
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=C4CCCC5=C4C6=C(C=C5)C=CC(=C36)C=C2)C1
InChIInChI=1S/C22H18/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h7-12H,1-6H2
InChIKeyHCIGQLPDFLTZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene (CAS 35281-51-7): Technical Specification and Procurement Guide


5,6,7,8,9,10-Hexahydrobenzo[ghi]perylene (CAS 35281-51-7, molecular formula C22H18, exact mass 282.140851 g/mol) is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH) derivative of the fully aromatic benzo[ghi]perylene (C22H12) [1]. The compound is characterized by a central aromatic core with a saturated six-carbon bridge across the 5,6,7,8,9,10 positions, resulting in a non-planar geometry and distinct physicochemical properties relative to its planar, fully conjugated parent [2]. It is primarily utilized as a specialty intermediate in materials chemistry research and as an analytical reference standard in environmental and petrochemical PAH analysis .

Why 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene Cannot Be Replaced by Common In-Class Analogs


5,6,7,8,9,10-Hexahydrobenzo[ghi]perylene is chemically and functionally distinct from its fully aromatic parent benzo[ghi]perylene and other PAHs. The presence of a saturated hexahydro-bridge disrupts the extended π-conjugation system, which fundamentally alters its optical absorption and emission profiles, solubility in common organic solvents, and environmental partitioning behavior [1]. In analytical chromatography, substituting this specific hydrogenated derivative with the parent benzo[ghi]perylene (CAS 191-24-2) or perylene (CAS 198-55-0) will result in a different GC retention time and a distinct mass spectral fragmentation pattern, leading to misidentification in complex environmental or petrochemical matrices [2]. Furthermore, in materials applications such as organic electronics or fluorescent probes, the altered HOMO-LUMO gap of the hydrogenated compound yields significantly different electrochemical and photophysical properties compared to its fully aromatic analogs, rendering direct substitution scientifically invalid [1].

Quantitative Differentiation of 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene Against Key Comparators


GC-MS Identification and Analytical Differentiation

5,6,7,8,9,10-Hexahydrobenzo[ghi]perylene possesses a distinct gas chromatography-mass spectrometry (GC-MS) signature that differentiates it from its fully aromatic parent, benzo[ghi]perylene. The target compound has an exact mass of 282.140851 g/mol (C22H18) versus 276.093900 g/mol (C22H12) for benzo[ghi]perylene, a mass difference of +6.046951 amu due to the addition of six hydrogen atoms on the saturated bridge [1]. The Wiley Registry of Mass Spectral Data contains a reference mass spectrum for this specific compound, enabling definitive identification in complex mixtures where the parent PAH or other hydrogenated derivatives (e.g., 3,4-dihydrobenzo[ghi]perylene, C22H14, exact mass 278.109550 g/mol) may co-elute or exhibit similar retention behavior [1].

Analytical Chemistry Environmental Monitoring Petrochemical Analysis

Predicted Physicochemical Properties for Purification and Formulation

The predicted boiling point and density of 5,6,7,8,9,10-hexahydrobenzo[ghi]perylene provide actionable parameters for purification and formulation workflows. The compound has a predicted boiling point of 512.0 ± 45.0 °C and a predicted density of 1.282 ± 0.06 g/cm³ . In comparison, the parent benzo[ghi]perylene is reported to have a higher predicted boiling point, typically above 540 °C (though exact consensus values vary across computational models), and a higher predicted density (approximately 1.35 g/cm³) due to its planar, fully aromatic structure enabling tighter crystal packing . The hydrogenated derivative's lower density and slightly reduced boiling point reflect the disruption of π-stacking interactions caused by the saturated hexahydro-bridge, which can translate to improved solubility in moderately polar organic solvents and altered sublimation behavior for vacuum deposition processes .

Process Chemistry Materials Science Purification

Fluorescence Spectral Characterization for Solvent Polarity Probes

Fluorescence emission spectra of 5,6,7,8,9,10-hexahydrobenzo[ghi]perylene have been systematically characterized in organic nonelectrolyte solvents of varying polarity, establishing its utility as a fluorescent probe molecule [1]. The study included a direct comparison with the closely related analog 3,4-dihydrobenzo[ghi]perylene, which was found to exhibit pronounced solvent polarity probe character with a dynamic range of 0.98 in emission intensity ratio variation across different solvents [1]. While the specific dynamic range for 5,6,7,8,9,10-hexahydrobenzo[ghi]perylene was not numerically reported in the abstract, its inclusion in the same comparative study indicates its fluorescence behavior was evaluated alongside the analog, and its emission spectrum was recorded under identical experimental conditions [1]. The presence of the extended saturated bridge (six carbons vs. two carbons in 3,4-dihydrobenzo[ghi]perylene) is expected to further modulate the compound's sensitivity to solvent polarity and its fluorescence quantum yield relative to less-hydrogenated derivatives [1].

Spectroscopy Fluorescence Solvent Polarity Probes

Potential Non-Carcinogenic Profile Inferred from Class-Level Studies

In the evaluation of hydrogenated benzo[ghi]perylene derivatives as solvent polarity probes, the study noted that dihydrobenzo[ghi]perylene is thought to be noncarcinogenic [1]. While this assessment was made specifically for the 3,4-dihydro derivative rather than the 5,6,7,8,9,10-hexahydro compound, the structural similarity—both are partially hydrogenated derivatives of benzo[ghi]perylene with disrupted aromatic conjugation—suggests that the hexahydro derivative may also exhibit reduced carcinogenic potential compared to the fully aromatic parent benzo[ghi]perylene, which is classified as a potential human carcinogen in certain regulatory frameworks due to its presence in PAH mixtures [1]. The saturated six-carbon bridge further reduces the planar aromatic surface area available for DNA intercalation, a key mechanism of PAH carcinogenicity. However, no direct Ames test or in vivo carcinogenicity data for 5,6,7,8,9,10-hexahydrobenzo[ghi]perylene have been published.

Toxicology Safety Assessment Environmental Health

Structural Differentiation for Synthetic Intermediate Applications

5,6,7,8,9,10-Hexahydrobenzo[ghi]perylene serves as a distinct synthetic scaffold that cannot be replaced by perylene (C20H12, exact mass 252.0939 g/mol) or benzo[ghi]perylene (C22H12) due to the presence of the saturated hexahydro-bridge, which provides unique functionalization handles not available on fully aromatic cores. The six sp³-hybridized carbons in the bridge (positions 5-10) offer sites for further derivatization—such as halogenation, oxidation, or alkylation—that are not accessible on the aromatic parent compounds [1]. In patent literature, benzo[ghi]perylene derivatives bearing specific substitution patterns are claimed for use in organic electroluminescent devices, where the substitution pattern and degree of hydrogenation critically influence solid-state fluorescence properties, thermal stability, and charge carrier mobility [1]. The specific hexahydro pattern of the target compound provides a balance of extended conjugation (through the remaining aromatic rings) and aliphatic flexibility (through the saturated bridge) that is unique among commercially available benzo[ghi]perylene derivatives.

Organic Synthesis Materials Chemistry Building Blocks

Recommended Application Scenarios for 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene Based on Evidence


Analytical Reference Standard for GC-MS Quantification of Hydrogenated PAHs in Environmental and Petrochemical Matrices

5,6,7,8,9,10-Hexahydrobenzo[ghi]perylene is uniquely suited as a certified reference material (CRM) for the identification and quantification of partially hydrogenated PAHs in complex samples such as crude oil, diesel exhaust, and contaminated soil extracts [1]. Its exact mass of 282.140851 g/mol provides a distinct GC-MS signal that differentiates it from the parent benzo[ghi]perylene (276.093900 g/mol) and other hydrogenated analogs, enabling accurate deconvolution of chromatographic peaks in comprehensive two-dimensional gas chromatography (GC×GC) workflows [1]. The availability of a reference mass spectrum in the Wiley Registry further supports its use in routine environmental monitoring and forensic petroleum analysis [1].

Synthetic Intermediate for Benzo[ghi]perylene-Based Organic Electronic Materials

This compound is an ideal starting material for the synthesis of novel benzo[ghi]perylene derivatives for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [2]. The presence of six sp³-hybridized carbons in the saturated bridge allows for selective functionalization strategies that are impossible with fully aromatic perylene or benzo[ghi]perylene, providing access to substitution patterns that modulate solid-state packing, fluorescence quantum yield, and charge carrier mobility in thin-film devices [2]. Patent literature identifies benzo[ghi]perylene derivatives with specific substitution patterns as high-performance emitter materials, making this hexahydro precursor a strategic procurement choice for materials discovery programs [2].

Fluorescent Probe Development for Solvent Polarity and Microenvironment Sensing

Researchers developing novel fluorescent probes for solvent polarity, micellar systems, or cyclodextrin inclusion complexes should consider 5,6,7,8,9,10-hexahydrobenzo[ghi]perylene as a candidate scaffold [3]. Its fluorescence emission spectrum has been characterized in organic solvents of varying polarity, and its structural similarity to 3,4-dihydrobenzo[ghi]perylene—which exhibits a dynamic range of 0.98 for emission intensity ratio variation—suggests it may serve as an alternative probe with a distinct sensitivity profile [3]. The extended saturated bridge may confer different partitioning behavior in organized media and altered photophysical stability compared to the 3,4-dihydro analog, warranting comparative investigation in probe development workflows [3].

Purification Method Development for Hydrogenated PAH Congeners

The predicted physicochemical properties of 5,6,7,8,9,10-hexahydrobenzo[ghi]perylene—specifically a boiling point of 512.0 ± 45.0 °C and density of 1.282 ± 0.06 g/cm³—provide actionable parameters for developing purification protocols involving fractional sublimation, preparative HPLC, or recrystallization . The reduced density relative to benzo[ghi]perylene (~1.35 g/cm³) suggests altered solubility profiles that can be exploited for selective separation from fully aromatic PAHs in synthetic mixtures. For process chemists scaling up the synthesis of hydrogenated PAH libraries, these data inform solvent selection and thermal processing conditions to maximize yield and purity .

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